Cas no 1806904-54-0 (Ethyl 4-amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-3-acetate)

Ethyl 4-amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-3-acetate is a versatile pyridine derivative with significant potential in pharmaceutical and agrochemical synthesis. Its key structural features—a chloromethyl group at the 2-position and a difluoromethyl group at the 5-position—enhance reactivity, enabling selective functionalization for complex molecule construction. The ethyl acetate moiety improves solubility, facilitating handling in organic reactions. This compound serves as a valuable intermediate for developing bioactive molecules, particularly in medicinal chemistry, where its pyridine core and substituents contribute to binding interactions. Its stability under standard conditions ensures reliable performance in multi-step syntheses. Researchers value this compound for its balanced reactivity and adaptability in diverse chemical transformations.
Ethyl 4-amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-3-acetate structure
1806904-54-0 structure
Product name:Ethyl 4-amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-3-acetate
CAS No:1806904-54-0
MF:C11H13ClF2N2O2
MW:278.682928800583
CID:4857920

Ethyl 4-amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-3-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-3-acetate
    • Inchi: 1S/C11H13ClF2N2O2/c1-2-18-9(17)3-6-8(4-12)16-5-7(10(6)15)11(13)14/h5,11H,2-4H2,1H3,(H2,15,16)
    • InChI Key: JQVSFRGEOSHPOV-UHFFFAOYSA-N
    • SMILES: ClCC1C(CC(=O)OCC)=C(C(C(F)F)=CN=1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 282
  • Topological Polar Surface Area: 65.2
  • XLogP3: 1.4

Ethyl 4-amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-3-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029063848-250mg
Ethyl 4-amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-3-acetate
1806904-54-0 97%
250mg
$1,008.00 2022-03-31
Alichem
A029063848-1g
Ethyl 4-amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-3-acetate
1806904-54-0 97%
1g
$2,980.00 2022-03-31
Alichem
A029063848-500mg
Ethyl 4-amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-3-acetate
1806904-54-0 97%
500mg
$1,695.20 2022-03-31

Additional information on Ethyl 4-amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-3-acetate

Recent Advances in the Study of Ethyl 4-amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-3-acetate (CAS: 1806904-54-0)

Ethyl 4-amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-3-acetate (CAS: 1806904-54-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel pharmaceuticals targeting infectious diseases and cancer. Recent studies have highlighted its significance in medicinal chemistry due to its unique structural features, which enable the introduction of diverse functional groups, making it a versatile building block for drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound in the synthesis of pyridine-based inhibitors targeting bacterial DNA gyrase. The researchers demonstrated that derivatives of Ethyl 4-amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-3-acetate exhibited potent inhibitory activity against multidrug-resistant strains of Staphylococcus aureus, with IC50 values in the nanomolar range. The study also emphasized the role of the difluoromethyl group in enhancing metabolic stability and bioavailability.

In another recent investigation, scientists utilized this compound to develop a series of kinase inhibitors with potential applications in oncology. The research, published in Bioorganic & Medicinal Chemistry Letters, revealed that the chloromethyl group at the 2-position of the pyridine ring facilitated efficient cross-coupling reactions, enabling the rapid generation of a diverse library of compounds. Preliminary in vitro assays indicated promising antiproliferative effects against several cancer cell lines, including breast and lung carcinomas.

Further advancements in synthetic methodologies have also been reported. A 2024 paper in Organic Process Research & Development described an optimized large-scale synthesis of Ethyl 4-amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-3-acetate, achieving a 78% yield with improved purity (>99%) through a novel catalytic system. This development addresses previous challenges in scalability and cost-effectiveness, paving the way for broader industrial applications.

Ongoing research continues to explore the therapeutic potential of this compound, with several patents filed in the past year for its use in antiviral and anti-inflammatory agents. The versatility of Ethyl 4-amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-3-acetate as a synthetic intermediate underscores its importance in modern drug discovery, and future studies are expected to further elucidate its applications in addressing unmet medical needs.

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